4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride

Übersicht

Beschreibung

“4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C8H6ClF3O3S . It is used in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of “this compound” involves a reaction with chlorosulfonic acid in chloroform at 0 - 20℃ . After the addition is completed, the reaction mixture is gradually warmed to room temperature and stirred overnight. The reaction is quenched by pouring the mixture slowly onto ice .

Molecular Structure Analysis

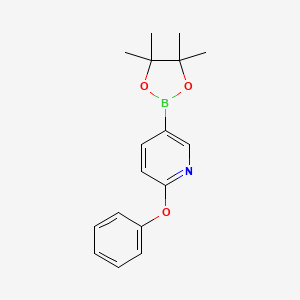

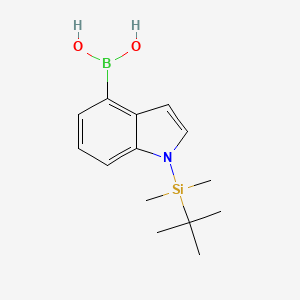

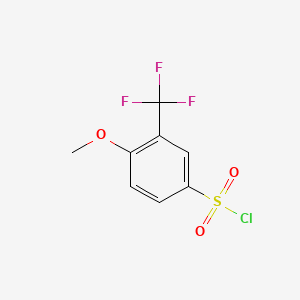

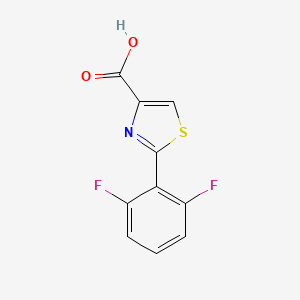

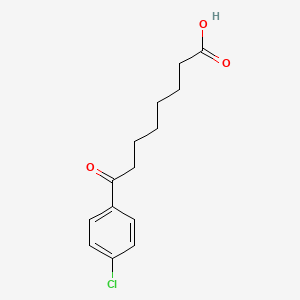

The molecular structure of “this compound” consists of a benzene ring with a methoxy group (-OCH3) at the 4th position, a trifluoromethyl group (-CF3) at the 3rd position, and a sulfonyl chloride group (-SO2Cl) at the 1st position .

Chemical Reactions Analysis

“this compound” may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 244.62, a density of 1.532±0.06 g/cm3 (Predicted), a melting point of 30-34°C (lit.), and a boiling point of 76 °C .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Pharmaceutical Applications

- Trifluoromethylation and Sulfonylation : A significant application involves its use in trifluoromethylation, trifluoromethylsulfenyl-, sulfinyl-, and sulfonylation reactions, highlighting its versatility in introducing trifluoromethyl groups into molecules, a valuable trait in pharmaceuticals for enhancing drug properties like metabolic stability and lipophilicity (Hélène Chachignon, H. Guyon, D. Cahard, 2017).

- Antimicrobial Agents Development : Another critical application is in the development of antimicrobial agents, where its derivatives have been explored for their potential in addressing antibiotic resistance, a major global health concern. The structural motif of benzofuran, for instance, has shown promise in antimicrobial therapy, suggesting the utility of similar compounds in drug development (Asha Hiremathad, M. Patil, K. R. Chethana, K. Chand, M. A. Santos, Rangappa S. Keri, 2015).

Material Science and Environmental Applications

- Surfactants and Environmental Analysis : In the realm of materials science, derivatives of 4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride are used in the synthesis of surfactants, which are key in various industrial and environmental processes. The study of surfactants includes their analysis in commercial products and environmental matrices, reflecting the compound's influence beyond pharmaceuticals into broader chemical applications (M. C. Prieto-Blanco, M. Fernández-Amado, P. López-Mahía, S. Muniategui-Lorenzo, D. Prada-Rodríguez, 2013).

Safety and Hazards

“4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride” is a hazardous chemical. It causes severe skin burns and eye damage. It may cause respiratory irritation. In case of contact with skin or eyes, immediate medical attention is required . It should be handled under inert gas and protected from moisture .

Zukünftige Richtungen

The trifluoromethoxy group in “4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride” has made these compounds important targets in pharmaceuticals and agrochemicals . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Wirkmechanismus

Target of Action

It is known to be an organic sulfonyl compound and can be used as a pharmaceutical intermediate .

Mode of Action

It is known to be used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles .

Biochemical Pathways

It is known to be involved in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole , which are important compounds in various biochemical pathways.

Result of Action

It is known to be used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole , which are important compounds in various biochemical reactions.

Action Environment

It is known to be sensitive to moisture , indicating that its stability and efficacy could be affected by humidity and other environmental conditions.

Eigenschaften

IUPAC Name |

4-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c1-15-7-3-2-5(16(9,13)14)4-6(7)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNBCYIRTWOTHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)

![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)